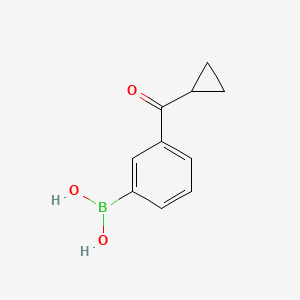

3-(Cyclopropylcarbonyl)phenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

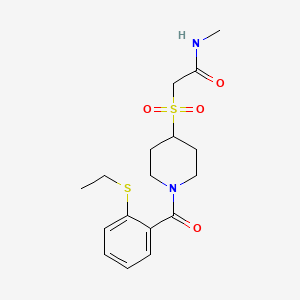

3-(Cyclopropylcarbonyl)phenylboronic acid is a type of boronic acid that has been used as antibacterial agents . It is a compound that can be prepared and has properties like chemical structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, toxicity information, and customs codes .

Synthesis Analysis

Phenylboronic acid-functionalized polymers have been synthesized using N,N’-methylbisacrylamide (MBAA) as the crosslinker in DMSO by a one-pot polymerization approach . This method displayed ultrahigh selectivity to cis-diol containing molecules .Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C10H11BO3 . More detailed structural analysis would require specific experimental data or computational modeling.Chemical Reactions Analysis

Phenylboronic acids, including this compound, are known for their ability to form stable complexes with diols, which is a key feature in many chemical reactions . They are often used in Suzuki-Miyaura coupling, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 190.003 Da . Detailed information about its solubility, stability, and other properties would require specific experimental data.Scientific Research Applications

Catalytic Activities

Phenylboronic acids, including derivatives like 3-(cyclopropylcarbonyl)phenylboronic acid, have shown significant catalytic activities in various organic reactions. For instance, phenylboronic acid has been utilized as an efficient and convenient catalyst for a three-component synthesis of tetrahydrobenzo[b]pyrans, demonstrating operational simplicity, shorter reaction times, higher yields, and minimal environmental pollution (Nemouchi et al., 2012). Similarly, Rhodium-catalyzed annulation reactions of phenylboronic acids with alkynes and strained alkenes have been developed to afford substituted indenones or indanones, showcasing the utility of phenylboronic acids in constructing complex cyclic skeletons (Miura & Murakami, 2005).

Targeted Drug Delivery

Phenylboronic acid-functionalized polymeric micelles have been explored for targeted drug delivery, particularly towards cancer cells. For example, phenylboronic acid-functionalized micelles showed a notable ability to recognize HepG2 liver cancer cells, promoting enhanced drug uptake and offering a promising approach for cancer treatment (Zhang et al., 2013).

Covalent Organic Frameworks (COFs)

Phenylboronic acids have been integral in the synthesis of covalent organic frameworks (COFs), which are highly crystalline materials with permanent porosity and high surface areas. The design and synthesis of COFs using phenyl diboronic acids demonstrate the potential of these materials in gas storage, catalysis, and as sensors due to their unique structural and chemical properties (Côté et al., 2005).

Optical and Electronic Materials

The structure-function relationship of phenylboronic acid-grafted materials, such as polyethylene glycol-wrapped single-walled carbon nanotubes, has been studied for optical modulation. This research highlights the potential applications of phenylboronic acids in developing new materials for electronics and sensing, particularly for saccharide recognition (Mu et al., 2012).

Mechanism of Action

Target of Action

The primary target of 3-(Cyclopropylcarbonyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound, as an organoboron reagent, plays a crucial role in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, which is a key step in the SM cross-coupling reaction .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the SM cross-coupling reaction . This reaction involves

Safety and Hazards

Future Directions

Boronic acids, including 3-(Cyclopropylcarbonyl)phenylboronic acid, are increasingly being used in diverse areas of research . Their unique properties have led to their utility in various sensing applications, biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The future of boronic acid research is promising, with many potential applications in chemical biology, supramolecular chemistry, and biomedical applications .

properties

IUPAC Name |

[3-(cyclopropanecarbonyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BO3/c12-10(7-4-5-7)8-2-1-3-9(6-8)11(13)14/h1-3,6-7,13-14H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFAARFODOMXRPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)C2CC2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-methoxypropyl)-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2896322.png)

![4-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2896325.png)

![2-chloro-N-cyclopropyl-N-[1-(pyridin-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2896328.png)

![8-(4-methoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896331.png)

![(3Z)-5-(4-ethylphenyl)-3-[(4-methoxyphenyl)methylidene]furan-2-one](/img/structure/B2896336.png)

![3-allyl-2-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2896337.png)

![N-[2-(3,4-Dihydro-2H-chromen-4-ylamino)-2-oxoethyl]prop-2-enamide](/img/structure/B2896339.png)

![Methyl (2-(piperidin-1-yl)benzo[d]thiazol-6-yl) terephthalate](/img/structure/B2896344.png)